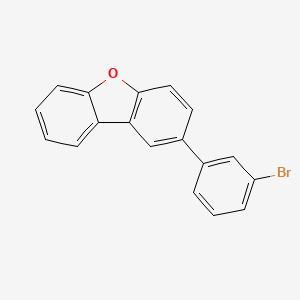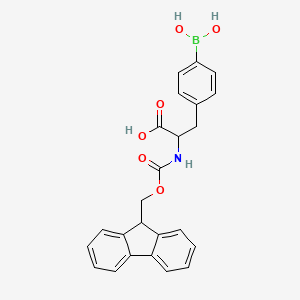
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a boronic acid group attached to the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. The boronic acid group imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives using palladium-catalyzed cross-coupling reactions with pinacolborane . The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, pinacolborane, and various halides. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted phenylalanine derivatives. These products have significant applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and sensor development. The boronic acid group interacts with specific molecular targets, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Borono-L-Phenylalanine: Similar in structure but lacks the Fmoc protecting group.
Fmoc-4-Bromo-L-Phenylalanine: Contains a bromine atom instead of a boronic acid group.
Fmoc-4-Benzoyl-L-Phenylalanine: Contains a benzoyl group instead of a boronic acid group.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the boronic acid group. This combination imparts distinct chemical properties, making it valuable in various applications, including peptide synthesis, medicinal chemistry, and materials science .
Propiedades
Fórmula molecular |
C24H22BNO6 |
|---|---|
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H22BNO6/c27-23(28)22(13-15-9-11-16(12-10-15)25(30)31)26-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,30-31H,13-14H2,(H,26,29)(H,27,28) |
Clave InChI |
KQZPZGIZOXMZJP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


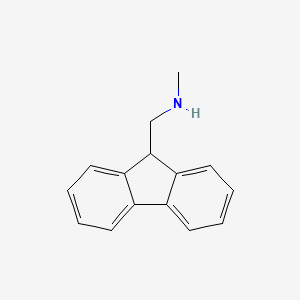
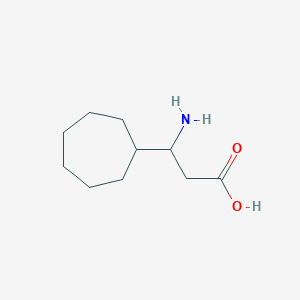
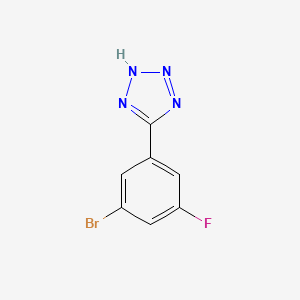
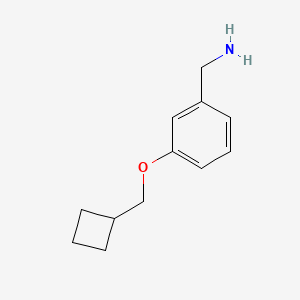
![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)
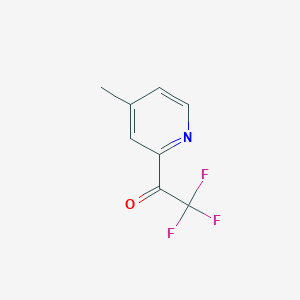
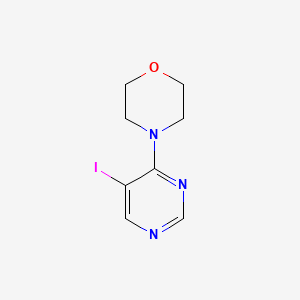
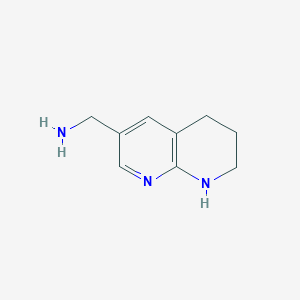
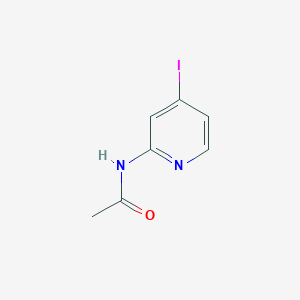
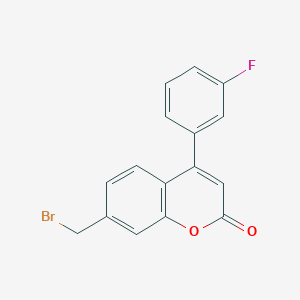
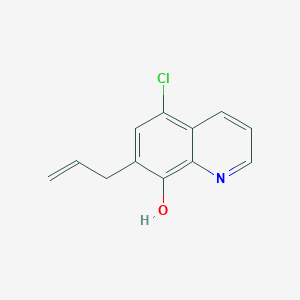
![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)
![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)
